5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole
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Overview
Description
5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a thiophene ring and a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo or azoxy derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
Chemistry
In chemistry, 5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Compounds with similar structures have shown antimicrobial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, this compound and its derivatives are studied for their potential therapeutic applications. They may act as enzyme inhibitors or interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydrazine group can form covalent bonds with biological molecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
5-Hydrazinyl-3-(phenyl)-1,2,4-thiadiazole: Similar structure but with a phenyl group instead of a thiophene ring.
5-Hydrazinyl-3-(pyridin-2-yl)-1,2,4-thiadiazole: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to phenyl or pyridine rings. This can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S2/c7-9-6-8-5(10-12-6)4-2-1-3-11-4/h1-3H,7H2,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVBJRBPVNOUEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NSC(=N2)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371422 |
Source
|
Record name | 5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-74-3 |
Source
|
Record name | 5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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